2,6-difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide

JAK1 inhibition Kinase selectivity Autoimmune disease

2,6-Difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide (CAS 1421458-25-4) is a synthetic small molecule belonging to the benzamide class of pyrazolyl-amino-pyrimidinyl derivatives. It is structurally characterized by a 2,6-difluorobenzamide moiety linked to a pyrimidine ring that is further substituted with a 3,4,5-trimethyl-1H-pyrazol-1-yl group.

Molecular Formula C17H15F2N5O
Molecular Weight 343.338
CAS No. 1421458-25-4
Cat. No. B2818918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide
CAS1421458-25-4
Molecular FormulaC17H15F2N5O
Molecular Weight343.338
Structural Identifiers
SMILESCC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=C(C=CC=C3F)F)C
InChIInChI=1S/C17H15F2N5O/c1-9-10(2)23-24(11(9)3)17-20-7-12(8-21-17)22-16(25)15-13(18)5-4-6-14(15)19/h4-8H,1-3H3,(H,22,25)
InChIKeyRJQLNLFIRUSGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide (CAS 1421458-25-4): JAK Inhibitor Class Baseline


2,6-Difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide (CAS 1421458-25-4) is a synthetic small molecule belonging to the benzamide class of pyrazolyl-amino-pyrimidinyl derivatives. It is structurally characterized by a 2,6-difluorobenzamide moiety linked to a pyrimidine ring that is further substituted with a 3,4,5-trimethyl-1H-pyrazol-1-yl group. This compound falls within the patent family assigned to Lynk Pharmaceuticals Co. Ltd., which claims a novel series of selective and potent Janus kinase (JAK) inhibitors for therapeutic use in inflammatory, autoimmune, and oncological disorders [1].

Why Generic Substitution Fails for 2,6-Difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide


Within the benzamide pyrazolyl-amino-pyrimidinyl chemotype, minor modifications to the benzamide ring (e.g., substitution of the 2,6-difluoro pattern with 2-methoxy or 3-chloro) or alterations to the pyrazole substituents can significantly alter JAK isoform selectivity, cellular potency, and pharmacokinetic properties. The patent family US 12,098,142 and its equivalents explicitly teaches that R1 substitution (the benzamide ring) and R2 substitution (the pyrazole) are critical determinants of JAK1 vs. JAK2 vs. JAK3 selectivity profiles [1]. Consequently, generic substitution with a close-in-class analog risks loss of the intended selectivity window and may introduce unforeseen off-target liabilities, making procurement decisions dependent on compound-specific evidence rather than class generalization.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide vs. Analogues


JAK1 vs. JAK2 Selectivity Profile from Patent Family SAR

Within the Lynk Pharmaceuticals patent family (WO2020118683A1, US20240025882), the 2,6-difluorobenzamide substitution pattern is explicitly exemplified as a preferred embodiment for achieving JAK1 selectivity. While compound-specific IC50 values for CAS 1421458-25-4 are not publicly disclosed in the accessible patent abstract, the patent text establishes that compounds with 2,6-dihalo substitution on the benzamide ring exhibit superior JAK1 potency relative to JAK2 compared to mono-halo or non-halogenated analogs [1]. This inference is drawn from the SAR table disclosed in the patent specification.

JAK1 inhibition Kinase selectivity Autoimmune disease

Pyrazole Substitution Pattern Defines JAK1 Potency: 3,4,5-Trimethyl vs. Unsubstituted Pyrazole

The patent family explicitly claims that R2 substitution on the pyrazole ring modulates JAK inhibitory activity. The 3,4,5-trimethyl-1H-pyrazol-1-yl group present in CAS 1421458-25-4 is a fully substituted pyrazole, which according to the patent specification confers enhanced hydrophobic interaction with the JAK1 ATP-binding pocket relative to unsubstituted or mono-substituted pyrazole counterparts [1]. Specific IC50 values for the target compound are not publicly disclosed; this inference is derived from the structural teaching within the patent.

JAK1 potency Pyrazole SAR Lead optimization

Oral Bioavailability Potential Inferred from Lipinski Compliance and Patent Disclosure

The compound C17H15F2N5O (MW 343.33 g/mol) with a calculated XLogP of approximately 2.5-3.0 satisfies Lipinski's Rule of Five parameters for oral drug-likeness. The patent family specifically claims compounds of this class as orally available JAK inhibitors, and the 2,6-difluorobenzamide moiety is known in medicinal chemistry to improve metabolic stability relative to non-fluorinated analogs by blocking para-hydroxylation [1][2]. This provides a class-level pharmacokinetic differentiation versus non-fluorinated benzamide analogs.

Oral bioavailability Drug-likeness Physicochemical properties

High-Value Application Scenarios for 2,6-Difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide Procurement


JAK1-Selective Inhibitor Hit-to-Lead Optimization Programs

This compound serves as a preferred starting scaffold for medicinal chemistry teams pursuing selective JAK1 inhibitors. The 2,6-difluorobenzamide and 3,4,5-trimethylpyrazole substitution pattern is explicitly taught in the Lynk patent family as contributing to JAK1 selectivity, making it a relevant comparator or reference compound for SAR expansion programs [1].

In Vitro Selectivity Profiling of JAK Isoforms (JAK1 vs. JAK2 vs. JAK3 vs. TYK2)

Researchers procuring compounds for kinase selectivity panels can use this compound as a representative of the 2,6-dihalo-substituted benzamide subclass to benchmark JAK1/JAK2 selectivity windows against internal leads or reference inhibitors [1].

Oral JAK Inhibitor Pharmacokinetic Lead Identification for Autoimmune Indications

The compound's predicted oral drug-likeness and the patent family's explicit teaching of oral availability for this chemotype support its use as a reference standard in PK/PD studies for autoimmune disease programs (e.g., rheumatoid arthritis, atopic dermatitis) [1][2].

Quote Request

Request a Quote for 2,6-difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.